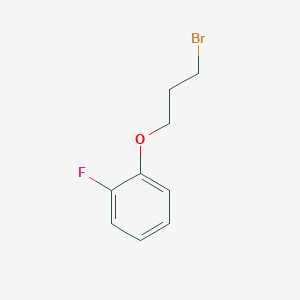

1-(3-Bromopropoxy)-2-fluorobenzene

Overview

Description

Scientific Research Applications

Carbonylative Transformations

1-(3-Bromopropoxy)-2-fluorobenzene participates in palladium-catalyzed carbonylative reactions, showcasing the compound's versatility in forming heterocyclic compounds. This process effectively combines carbonylation and nucleophilic substitution, leading to the creation of six-membered heterocycles with moderate to good yields. Such transformations highlight the compound's role in synthesizing complex organic molecules, potentially useful in developing pharmaceuticals and materials science (Chen, Natte, Neumann, & Wu, 2014).

Environmental Biodegradation

Research involving Burkholderia fungorum FLU100 has demonstrated the biodegradation of fluorobenzene, including this compound, indicating its potential environmental impact. The bacterium can utilize fluorobenzene and similar compounds as carbon and energy sources, suggesting that this compound could be biodegraded in environmental settings. This ability to be broken down by specific bacterial strains could be crucial in managing the environmental persistence and toxicity of halogenated aromatic compounds (Strunk & Engesser, 2013).

Organometallic Chemistry and Catalysis

The solvent properties of fluorobenzenes, by extension including derivatives like this compound, have been explored in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents affect the π-electron density, influencing the compound's interactions with metal centers. This property makes such compounds useful as solvents or ligands in catalytic processes, potentially offering a pathway to new catalytic methods and organic synthesis strategies (Pike, Crimmin, & Chaplin, 2017).

Polymer Science

In polymer science, this compound has been used as an alkoxybenzene quencher in the end-quenching of polyisobutylene. This process involves the modification of polymer chain ends, demonstrating the compound's utility in tailoring the properties of polymers. The specific reactivity and selectivity offered by this compound and similar molecules can be crucial in designing polymers with desired end-group functionalities, impacting materials science and engineering applications (Yang & Storey, 2015).

Safety and Hazards

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBROVZRIQZCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428287 | |

| Record name | 1-(3-bromopropoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145943-76-6 | |

| Record name | 1-(3-bromopropoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)